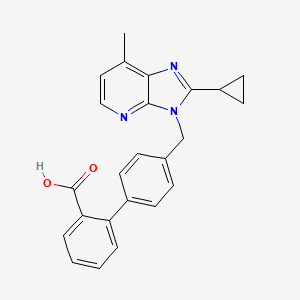

E4177

説明

特性

CAS番号 |

135070-05-2 |

|---|---|

分子式 |

C24H21N3O2 |

分子量 |

383.4 g/mol |

IUPAC名 |

2-[4-[(2-cyclopropyl-7-methylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]benzoic acid |

InChI |

InChI=1S/C24H21N3O2/c1-15-12-13-25-23-21(15)26-22(18-10-11-18)27(23)14-16-6-8-17(9-7-16)19-4-2-3-5-20(19)24(28)29/h2-9,12-13,18H,10-11,14H2,1H3,(H,28,29) |

InChIキー |

VWWMGPCUZVOLLK-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=NC=C1)N(C(=N2)C3CC3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O |

外観 |

Solid powder |

他のCAS番号 |

135070-05-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(1,1'-Biphenyl)-2-carboxylic acid, 4'-((2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)- 3-((2'-carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine E 4177 E-4177 E4177 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Angiotensin II Type 1 Receptor Antagonist: E4177

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: E4177 is an investigational compound. The information presented herein is based on publicly available preclinical data. Comprehensive clinical data regarding the safety and efficacy of this compound in humans is not currently available. This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

Introduction

This compound, with the chemical name 4'-[2-cyclopropyl-7-methyl-3H-imidazo[5,4-b]pyridine-3-yl]methyl-2-biphenylcarboxylic acid, is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II is a key effector hormone in the Renin-Angiotensin System (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis. By selectively blocking the AT1 receptor, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a potential therapeutic agent for cardiovascular diseases such as hypertension.[1][2] This technical guide provides a comprehensive overview of the core preclinical pharmacology of this compound, including its mechanism of action, in vitro potency, and what is known about its in vivo behavior. Due to the limited public data on this compound, comparative data for the well-characterized AT1 receptor antagonist, losartan, is included to provide context.

Mechanism of Action: AT1 Receptor Blockade and Downstream Signaling

This compound exerts its pharmacological effects by competitively and selectively binding to the AT1 receptor, a G-protein coupled receptor (GPCR). The AT1 receptor is primarily coupled to the Gq/11 family of G-proteins.[3] Upon activation by angiotensin II, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC in vascular smooth muscle cells ultimately lead to vasoconstriction.

By acting as an antagonist, this compound occupies the AT1 receptor binding site, preventing angiotensin II from initiating this signaling cascade, thereby leading to vasodilation and a reduction in blood pressure.

Below is a diagram illustrating the Angiotensin II Type 1 receptor signaling pathway and the point of intervention for this compound.

Caption: AT1 Receptor Signaling and this compound Inhibition.

Data Presentation: In Vitro Pharmacology

The following tables summarize the available quantitative data on the in vitro pharmacology of this compound, with comparative data for losartan where available.

Table 1: Angiotensin II Receptor Binding Affinity

| Compound | Tissue | Radioligand | IC50 (nM) | Reference |

| This compound | Rat Adrenal Cortex | 125I-[Sar1,Ile8]Ang II | 5.2 ± 1.0 | [2] |

| This compound | Rat Liver | 125I-[Sar1,Ile8]Ang II | 12 ± 3 | [2] |

| This compound | Rat Adrenal Glomerulosa | 125I-[Sal1, Ile8] Ang II | 6.9 ± 0.5 | |

| Losartan | Rat Adrenal Cortex | 125I-[Sar1,Ile8]Ang II | 6.0 ± 0.9 | [2] |

| Losartan | Rat Liver | 125I-[Sar1,Ile8]Ang II | 13 ± 5 | [2] |

| Losartan | Rat Adrenal Glomerulosa | 125I-[Sal1, Ile8] Ang II | 21.0 ± 0.6 |

Table 2: Functional Antagonism of Angiotensin II-Induced Contraction

| Compound | Tissue | Potency vs. Losartan | Reference |

| This compound | Human Arterial Strips | ~2 times more potent | [2] |

| This compound | Rabbit Aortic Strips | ~3 times more potent | [2] |

Note: this compound and losartan displayed competitive antagonism without any agonistic activity.[2] Furthermore, this compound at a concentration of 10-5 M had no effect on angiotensin-converting enzyme (ACE) activity.[2]

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. The following are representative protocols for key assays used in the preclinical evaluation of AT1 receptor antagonists.

Angiotensin II Receptor Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) for the AT1 receptor.

Materials:

-

Membrane Preparation: Tissues rich in AT1 receptors (e.g., rat adrenal cortex, rat liver) are homogenized in a cold buffer and centrifuged to isolate the membrane fraction. The protein concentration of the membrane preparation is determined.

-

Radioligand: 125I-labeled angiotensin II analog (e.g., 125I-[Sar1,Ile8]Ang II).

-

Assay Buffer: Tris-HCl buffer containing MgCl2, bovine serum albumin (BSA), and protease inhibitors.

-

Test Compound: this compound at various concentrations.

-

Competitor for Non-specific Binding: A high concentration of unlabeled angiotensin II or a known AT1 antagonist (e.g., losartan).

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Incubation: In reaction tubes, combine the membrane preparation, a fixed concentration of the radioligand, and either assay buffer (for total binding), a high concentration of unlabeled competitor (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

Angiotensin II-Induced Vascular Contraction Assay (Representative Protocol)

Objective: To assess the functional antagonist activity of a test compound on angiotensin II-induced vasoconstriction.

Materials:

-

Vascular Tissue: Isolated arterial rings (e.g., from rabbit aorta or human arteries).

-

Organ Bath System: A temperature-controlled bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O2, 5% CO2).

-

Isometric Force Transducer and Data Acquisition System.

-

Angiotensin II: To induce contraction.

-

Test Compound: this compound at various concentrations.

Procedure:

-

Tissue Preparation: Dissect the artery and cut it into rings of a few millimeters in length.

-

Mounting: Suspend the arterial rings in the organ baths between two hooks, one fixed and the other connected to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate in the physiological salt solution under a resting tension for a specified period (e.g., 60-90 minutes).

-

Viability Check: Contract the tissues with a depolarizing agent (e.g., KCl) to ensure viability.

-

Antagonist Incubation: After washing and returning to baseline tension, incubate the tissues with either vehicle or different concentrations of the test compound (this compound) for a set time.

-

Cumulative Concentration-Response Curve: Add increasing concentrations of angiotensin II to the organ bath in a cumulative manner and record the contractile force.

-

Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the angiotensin II concentration. The rightward shift of the concentration-response curve in the presence of the antagonist indicates competitive antagonism.

Preclinical Development Workflow

The preclinical development of a novel AT1 receptor antagonist like this compound typically follows a structured workflow to assess its pharmacological, pharmacokinetic, and safety profile before consideration for human clinical trials.

Caption: Preclinical Workflow for an AT1 Antagonist.

Pharmacokinetics and Metabolism

Limited in vivo pharmacokinetic data for this compound is publicly available. Studies in rats have shown that after oral administration, this compound is distributed to tissues rich in AT1 receptors, such as the adrenal glomerulosa, kidney blood vessels, and the surface of aortic smooth muscle cells. The major route of excretion in rats is via the bile, and the primary metabolite identified is a glucuronide of the biphenylcarboxylic acid moiety of this compound.

For comparative purposes, the pharmacokinetic parameters of losartan in rats and humans are presented in the table below.

Table 3: Pharmacokinetic Parameters of Losartan (Oral Administration)

| Species | Dose | Cmax | Tmax | AUC (0-∞) | t1/2 |

| Rat | 10 mg/kg | ~1.26 µg/mL | ~0.41 h | ~8.25 µg·h/mL | ~2.5 h |

| Human | 50 mg | ~330 ng/mL | ~1 h | ~400 ng·h/mL | ~2 h |

| Human (Active Metabolite E-3174) | 50 mg | ~650 ng/mL | ~3-4 h | ~2500 ng·h/mL | ~6-9 h |

Note: These values are approximate and can vary depending on the specific study conditions.

Safety and Toxicology

Specific preclinical safety and toxicology data for this compound are not publicly available. The safety assessment for a new AT1 receptor antagonist would typically include a battery of studies to evaluate its potential adverse effects. These studies generally encompass:

-

Safety Pharmacology: To investigate the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

-

General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

-

Genotoxicity: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity.

-

Carcinogenicity: Long-term studies in animals to evaluate the tumorigenic potential.

-

Reproductive and Developmental Toxicology: To assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development.

AT1 receptor antagonists as a class are generally well-tolerated. A key safety consideration for this class of drugs is their potential for teratogenicity, and they are contraindicated in pregnancy.

Conclusion

This compound is a potent and selective AT1 receptor antagonist with demonstrated in vitro activity and specific tissue distribution in preclinical models. Its mechanism of action, centered on the blockade of the Gq/11-PLC signaling pathway, is well-understood for this class of compounds. While the publicly available data for this compound is limited, the initial findings suggest it holds potential as a therapeutic agent for cardiovascular diseases. Further preclinical and clinical studies would be required to fully elucidate its pharmacokinetic profile, safety, and efficacy in humans. The information provided in this technical guide, including the representative experimental protocols and comparative data, serves as a foundational resource for researchers and drug development professionals interested in the pharmacology of AT1 receptor antagonists.

References

- 1. Preclinical pharmacology of angiotensin II receptor antagonists: update and outstanding issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Mechanism of Action of E4177 in Cardiovascular Disease

A comprehensive review of the available scientific literature reveals no specific drug, compound, or therapeutic agent designated as "E4177" with a known mechanism of action in cardiovascular disease.

Extensive searches of scientific databases and clinical trial registries have not yielded any information pertaining to a substance labeled "this compound" in the context of cardiovascular research, drug development, or clinical investigation. The designation "this compound" does not correspond to any known investigational or approved drug for cardiovascular conditions.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to "this compound" as requested. The foundational information about the existence and biological activity of such a compound is absent from the public scientific domain.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics for cardiovascular disease are encouraged to consult established scientific literature and databases using standardized nomenclature for drugs and chemical compounds.

The Pharmacology of E4177: A Technical Guide

An In-depth Analysis of a Potent and Selective Angiotensin II Type 1 Receptor Antagonist

E4177 is a non-peptide, competitive antagonist of the Angiotensin II Type 1 (AT₁) receptor, a key regulator in the renin-angiotensin system (RAS). Its high affinity and selectivity for the AT₁ receptor make it a valuable tool for cardiovascular research and a potential therapeutic agent for hypertension and related diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its properties.

Mechanism of Action and In Vitro Pharmacology

This compound exerts its pharmacological effects by selectively blocking the binding of angiotensin II to the AT₁ receptor. This prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and cellular growth, all of which contribute to elevated blood pressure and cardiovascular pathology.

Receptor Binding Affinity

In vitro radioligand binding assays have demonstrated the high affinity of this compound for the AT₁ receptor in various tissues. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to displace 50% of the radiolabeled ligand, are summarized in the table below. These studies highlight the potent and competitive nature of this compound's interaction with the AT₁ receptor. Notably, this compound shows significantly lower affinity for the Angiotensin II Type 2 (AT₂) receptor, indicating its high selectivity.[1]

| Tissue | Radioligand | This compound IC₅₀ (M) | Losartan IC₅₀ (M) | Reference |

| Rat Adrenal Cortex | ¹²⁵I-[Sar¹,Ile⁸]Ang II | (5.2 ± 1.0) x 10⁻⁸ | (6.0 ± 0.9) x 10⁻⁸ | [1] |

| Rat Liver | ¹²⁵I-[Sar¹,Ile⁸]Ang II | (1.2 ± 0.3) x 10⁻⁷ | (1.3 ± 0.5) x 10⁻⁷ | [1] |

| Rat Adrenal Glomerulosa | ¹²⁵I-[Sar¹,Ile⁸]Ang II | 6.9 ± 0.5 x 10⁻⁹ | 21.0 ± 0.6 x 10⁻⁹ | [2] |

Table 1: In Vitro Receptor Binding Affinity of this compound

Functional Antagonism

Functional studies in isolated vascular tissues have confirmed the antagonistic properties of this compound. In both human and rabbit arterial strips, this compound competitively inhibits angiotensin II-induced contractions without exhibiting any intrinsic agonistic activity.[1] The potency of this compound in these functional assays was found to be two to three times greater than that of losartan.[1] Importantly, this compound did not affect the contractile responses to other vasoconstrictors such as norepinephrine, serotonin, histamine, or potassium chloride, further demonstrating its specificity for the AT₁ receptor.[1]

Signaling Pathway

The mechanism of action of this compound involves the blockade of the AT₁ receptor signaling pathway. This pathway is a critical component of the renin-angiotensin system.

References

An In-Depth Technical Guide to E4177 for In Vivo Cardiovascular Studies

Disclaimer: Initial literature searches for "E4177" did not yield specific information on a compound with this designation used in cardiovascular research. Therefore, this guide has been constructed as a representative technical whitepaper for a hypothetical investigational compound, "this compound," targeting the well-established Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator in cardiovascular pathophysiology. The data and experimental protocols presented are illustrative examples based on common practices in the field.

Introduction to this compound

This compound is a novel, selective small molecule inhibitor of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the MAPK signaling cascade. In preclinical models, this compound has demonstrated potential for mitigating adverse cardiac remodeling and preserving cardiac function following ischemic injury. This document provides a comprehensive overview of the core data, experimental protocols, and signaling pathways relevant to the in vivo cardiovascular investigation of this compound.

Core Mechanism of Action and Signaling Pathway

This compound exerts its cardioprotective effects by specifically targeting the ERK1/2 signaling pathway. In the context of cardiovascular stress, such as myocardial infarction, the MAPK/ERK pathway can become dysregulated, contributing to pathological hypertrophy, fibrosis, and inflammation.[1][2] this compound is designed to modulate this response, thereby reducing cardiomyocyte apoptosis and promoting a more favorable healing process in the myocardium.

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound in the MAPK/ERK signaling pathway.

In Vivo Cardiovascular Studies: Myocardial Infarction Model

To evaluate the therapeutic potential of this compound, a permanent ligation of the left anterior descending (LAD) coronary artery model in mice is utilized to induce myocardial infarction (MI). This model is well-established for studying cardiac remodeling and heart failure progression.[3]

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo evaluation of this compound.

Experimental Protocols

Murine Model of Myocardial Infarction

-

Animal Model: Adult male C57BL/6 mice, 8-10 weeks old.

-

Anesthesia: Mice are anesthetized with isoflurane (2% for induction, 1.5% for maintenance).

-

Surgical Procedure:

-

The mouse is placed in a supine position, and the chest is shaved and sterilized.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is permanently ligated with a suture.

-

Successful ligation is confirmed by the observation of myocardial blanching.

-

The chest is closed in layers, and the animal is allowed to recover on a heating pad.

-

-

Post-operative Care: Analgesics are administered for 3 days post-surgery. Animals are monitored daily for signs of distress.

Echocardiographic Assessment

-

Equipment: High-frequency ultrasound system with a linear-array transducer.

-

Procedure:

-

Mice are lightly anesthetized with isoflurane to maintain a heart rate of 400-500 bpm.

-

Two-dimensional M-mode images are obtained from the parasternal short-axis view.

-

Left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s) are measured.

-

Ejection fraction (EF%) and fractional shortening (FS%) are calculated.

-

Histological Analysis

-

Tissue Preparation:

-

At 28 days post-MI, hearts are arrested in diastole, excised, and perfused with phosphate-buffered saline (PBS).

-

The hearts are then fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

-

Staining:

-

Masson's Trichrome: To assess the extent of fibrosis (collagen is stained blue).

-

Hematoxylin and Eosin (H&E): To evaluate general morphology and inflammation.

-

-

Image Analysis: The fibrotic area is quantified as a percentage of the total left ventricular area using image analysis software.

Quantitative Data Summary

The following tables represent hypothetical data from an in vivo study evaluating this compound.

Table 1: Echocardiographic Parameters 28 Days Post-MI

| Group | n | LVEF (%) | LVFS (%) | LVID;d (mm) | LVID;s (mm) |

| Sham | 10 | 60.2 ± 3.5 | 32.1 ± 2.8 | 3.5 ± 0.2 | 2.4 ± 0.2 |

| Vehicle | 12 | 30.5 ± 4.1 | 15.3 ± 2.5 | 4.8 ± 0.3 | 4.1 ± 0.3 |

| This compound | 12 | 42.8 ± 3.9 | 22.7 ± 2.1 | 4.2 ± 0.2 | 3.3 ± 0.2 |

| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |

Table 2: Histological and Molecular Analysis 28 Days Post-MI

| Group | n | Infarct Size (%) | Fibrosis (%) | p-ERK/Total ERK Ratio |

| Sham | 10 | N/A | 2.1 ± 0.5 | 1.0 ± 0.1 |

| Vehicle | 12 | 45.3 ± 5.2 | 35.6 ± 4.8 | 2.5 ± 0.3 |

| This compound | 12 | 32.1 ± 4.7 | 24.9 ± 3.9 | 1.3 ± 0.2* |

| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle. |

Conclusion

The hypothetical compound this compound, through its targeted inhibition of the ERK1/2 signaling pathway, demonstrates significant potential as a therapeutic agent for cardiovascular diseases, particularly in the context of post-myocardial infarction remodeling. The presented in vivo data, while illustrative, underscore the importance of this pathway in cardiac pathophysiology. Further investigation is warranted to fully elucidate the therapeutic window and long-term efficacy of this compound. This technical guide provides a foundational framework for the continued development and evaluation of ERK1/2 inhibitors in cardiovascular research.

References

E4177: A Technical Guide to its AT1 Receptor Antagonist Selectivity and Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the angiotensin II type 1 (AT1) receptor antagonist E4177, with a specific focus on its binding affinity and selectivity. The information presented herein is compiled from publicly available research and is intended to serve as a valuable resource for professionals in the fields of pharmacology and drug development.

Introduction to this compound

This compound, chemically known as 4'-[2-cyclopropyl-7-methyl-3H-imidazo[5,4-b]pyridine-3-yl]methyl-2-biphenylcarboxylic acid, is a non-peptide angiotensin II receptor antagonist.[1] It is a potent and highly selective blocker of the AT1 receptor, a key component of the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation and cardiovascular homeostasis. By selectively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively mitigates the downstream physiological effects, including vasoconstriction and aldosterone secretion.[2]

Binding Affinity and Selectivity Profile

The efficacy of this compound as an AT1 receptor antagonist is defined by its high binding affinity for the AT1 receptor and its pronounced selectivity over the angiotensin II type 2 (AT2) receptor.

Quantitative Binding Data

The binding affinity of this compound to the AT1 receptor has been determined through competitive radioligand binding assays, with the resulting half-maximal inhibitory concentration (IC50) values summarized in the table below. These values are compared with losartan, a well-characterized AT1 receptor antagonist.

| Compound | Tissue/Cell Type | Radioligand | IC50 (nM) | Reference |

| This compound | Rat Adrenal Glomerulosa | ¹²⁵I-[Sar¹, Ile⁸]Ang II | 6.9 ± 0.5 | [1] |

| Losartan | Rat Adrenal Glomerulosa | ¹²⁵I-[Sar¹, Ile⁸]Ang II | 21.0 ± 0.6 | [1] |

| This compound | Rat Adrenal Cortex | ¹²⁵I-[Sar¹, Ile⁸]Ang II | 52 ± 10 | [2] |

| Losartan | Rat Adrenal Cortex | ¹²⁵I-[Sar¹, Ile⁸]Ang II | 60 ± 9 | [2] |

| This compound | Rat Liver | ¹²⁵I-[Sar¹, Ile⁸]Ang II | 120 ± 30 | [2] |

| Losartan | Rat Liver | ¹²⁵I-[Sar¹, Ile⁸]Ang II | 130 ± 50 | [2] |

Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the specific binding of the radioligand.

AT1 vs. AT2 Receptor Selectivity

This compound demonstrates a high degree of selectivity for the AT1 receptor over the AT2 receptor. In studies using rat adrenal medulla, a tissue where AT2 receptors are predominant, this compound and losartan showed minimal effect on radioligand binding.[2] One study specifically noted that a high concentration of this compound (10,000 nM) caused only slight displacement of the radioligand in the rat adrenal medulla, further underscoring its AT1-specific nature.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and selectivity of this compound.

Radioligand Competition Binding Assay

This assay is employed to determine the IC50 value of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Membrane Preparation: Tissues (e.g., rat adrenal cortex, liver) are homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the AT1 receptors.

-

Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II is commonly used.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan or unlabeled Angiotensin II) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-based buffer containing protease inhibitors.

-

Filtration System: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or a saturating concentration of unlabeled antagonist for non-specific binding).

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

AT1 Receptor Signaling Pathways Antagonized by this compound

This compound, as an AT1 receptor antagonist, blocks the initiation of downstream signaling cascades typically triggered by angiotensin II. The primary signaling pathways are the canonical G-protein coupled pathway and the β-arrestin mediated pathway.

G-Protein Coupled Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Activation of this pathway leads to a cascade of intracellular events culminating in physiological responses such as vasoconstriction.

References

Early-Stage Research on E4177: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the compound E4177, a potent and selective non-peptide angiotensin II type 1 (AT1) receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on preclinical data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Core Compound Characteristics

This compound, with the chemical name 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine, is an antagonist of the angiotensin II type 1 (AT1) receptor. This specificity makes it a candidate for the treatment of cardiovascular diseases, such as hypertension. Early research indicates that this compound is a potent and selective antagonist of the AT1 receptor, with a competitive binding nature.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Tissue | Radioligand | Parameter | Value (M) | Comparator (Losartan) (M) |

| Rat Adrenal Cortex | ¹²⁵I-[Sar¹, Ile⁸]Ang II | IC₅₀ | (5.2 ± 1.0) x 10⁻⁸ | (6.0 ± 0.9) x 10⁻⁸ |

| Rat Liver | ¹²⁵I-[Sar¹, Ile⁸]Ang II | IC₅₀ | (1.2 ± 0.3) x 10⁻⁷ | (1.3 ± 0.5) x 10⁻⁷ |

| Rat Adrenal Medulla | ¹²⁵I-[Sar¹, Ile⁸]Ang II | IC₅₀ | Little to no effect | Little to no effect |

Data from in vitro autoradiography studies. The lack of effect in the adrenal medulla, where AT2 receptors are predominant, indicates the AT1-specific nature of this compound.

Table 2: In Vitro Functional Antagonism of this compound

| Tissue | Parameter | Potency vs. Losartan |

| Human Arterial Strips | IC₅₀ | 2x more potent |

| Rabbit Aortic Strips | IC₅₀ | 3x more potent |

Data from angiotensin II-induced contraction of isolated arterial strips.

Table 3: In Vivo Pharmacodynamic Potency of this compound

| Species | Parameter | Value (ng/mL) |

| Beagle Dog | IC₅₀ | 2.6 |

| Cynomologus Monkey | IC₅₀ | 2.7 |

IC₅₀ values represent the unbound plasma concentration required to inhibit 50% of the exogenous Angiotensin II-induced vasopressor response.

Table 4: Pharmacokinetic Properties of this compound

| Species | Parameter | Value |

| Beagle Dog | Oral Bioavailability | > 60% |

| Elimination Half-life (i.v.) | 1.9 h | |

| Systemic Plasma Clearance (i.v.) | 9.1 mL/min/kg | |

| Volume of Distribution (Vdss) | 1.0 L/kg | |

| Cynomologus Monkey | Oral Bioavailability | > 60% |

| Elimination Half-life (i.v.) | 2.0 h | |

| Systemic Plasma Clearance (i.v.) | 12.9 mL/min/kg | |

| Volume of Distribution (Vdss) | 1.2 L/kg |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for the AT1 receptor.

Materials:

-

Tissue homogenates from rat adrenal cortex, liver, and adrenal medulla.

-

Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.

-

Compound this compound and comparator (Losartan) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Tissues are homogenized in a buffer and centrifuged to pellet the cell membranes containing the receptors. The final pellet is resuspended in the binding buffer.

-

Assay Setup: The assay is performed in tubes containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled compound (this compound or losartan). Control tubes for total binding (only radioligand) and non-specific binding (radioligand and a high concentration of unlabeled angiotensin II) are included.

-

Incubation: The mixture is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

Isolated Arterial Strip Contraction Assay

Objective: To assess the functional antagonistic activity of this compound on angiotensin II-induced vascular contraction.

Materials:

-

Human and rabbit arteries.

-

Krebs-Henseleit solution (physiological salt solution).

-

Angiotensin II (agonist).

-

Compound this compound and comparator (Losartan).

-

Organ bath system with isometric force transducers.

Protocol:

-

Tissue Preparation: Arteries are dissected and cut into rings or spiral strips.

-

Mounting: The arterial preparations are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a period of time.

-

Contraction Induction: A cumulative concentration-response curve to angiotensin II is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are washed and then incubated with a specific concentration of this compound or losartan for a set period.

-

Challenge with Agonist: The cumulative concentration-response curve to angiotensin II is repeated in the presence of the antagonist.

-

Data Analysis: The antagonistic effect is quantified by the rightward shift of the concentration-response curve. The IC₅₀ value is calculated as the concentration of the antagonist that produces a 50% inhibition of the maximum angiotensin II-induced contraction. The selectivity of this compound is confirmed by observing no effect on contractions induced by other vasoconstrictors like norepinephrine, serotonin, or KCl.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow.

Caption: Angiotensin II (AT1) Receptor Signaling Pathway and Blockade by this compound.

Caption: General Experimental Workflow for Preclinical Evaluation of this compound.

E4177: A Technical Overview of a Non-Peptide Angiotensin II Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

E4177 is a potent and selective non-peptide antagonist of the angiotensin II type 1 (AT1) receptor. Its chemical designation is 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine. Developed as a potential therapeutic agent for cardiovascular diseases, this compound acts by blocking the effects of angiotensin II, a key hormone in the renin-angiotensin system (RAS) that plays a crucial role in blood pressure regulation and cardiovascular homeostasis. This document provides a comprehensive technical overview of the available scientific information on this compound, focusing on its discovery, development, and pharmacological profile.

Discovery and Development History

While detailed historical records of the discovery and initial development of this compound by Eisai Co., Ltd. are not extensively available in the public domain, its emergence is rooted in the broader pharmaceutical effort to develop orally active, non-peptide antagonists of the AT1 receptor. This class of drugs, known as angiotensin II receptor blockers (ARBs) or sartans, represented a significant advancement in the treatment of hypertension and other cardiovascular conditions, offering a more specific and targeted approach to RAS inhibition compared to earlier classes of drugs like ACE inhibitors.

The development of this compound likely involved a systematic drug discovery process, including the synthesis and screening of a library of compounds based on the imidazo[4,5-b]pyridine scaffold. The objective would have been to identify a lead compound with high affinity and selectivity for the AT1 receptor, coupled with favorable pharmacokinetic and safety profiles. The chemical structure of this compound, featuring a biphenyl-tetrazole moiety (or a carboxylic acid bioisostere) common to many sartans, suggests a rational design approach aimed at mimicking the binding of angiotensin II to its receptor.

Mechanism of Action: AT1 Receptor Antagonism

This compound exerts its pharmacological effects by competitively inhibiting the binding of angiotensin II to the AT1 receptor. The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. Angiotensin II, the primary active component of this system, mediates its effects by binding to two main receptor subtypes: AT1 and AT2.

The binding of angiotensin II to the AT1 receptor, predominantly found in vascular smooth muscle, adrenal glands, kidneys, and the brain, triggers a cascade of physiological responses, including:

-

Vasoconstriction: Leading to an increase in blood pressure.

-

Aldosterone Secretion: Promoting sodium and water retention by the kidneys.

-

Sympathetic Nervous System Activation: Further contributing to increased blood pressure.

-

Cellular Growth and Proliferation: Implicated in cardiovascular and renal remodeling.

By selectively blocking the AT1 receptor, this compound prevents these actions of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and an overall decrease in blood pressure.

Signaling Pathway of Angiotensin II at the AT1 Receptor

The following diagram illustrates the signaling pathway initiated by angiotensin II binding to the AT1 receptor, which is inhibited by this compound.

In Vitro Pharmacology

The primary characterization of this compound's pharmacological activity comes from in vitro studies. These experiments have demonstrated its potency and selectivity as an AT1 receptor antagonist.

Quantitative Data

The following table summarizes the key quantitative data from in vitro pharmacological studies of this compound, comparing its potency with the established AT1 receptor antagonist, losartan.

| Compound | Assay Type | Tissue/Cell Line | IC50 (M) |

| This compound | Radioligand Binding ([¹²⁵I]-[Sar¹,Ile⁸]Ang II) | Rat Adrenal Cortex | (5.2 ± 1.0) x 10⁻⁸ |

| Rat Liver | (1.2 ± 0.3) x 10⁻⁷ | ||

| Functional Antagonism (Ang II-induced contraction) | Human Arteries | - | |

| Rabbit Aortic Strips | - | ||

| Losartan | Radioligand Binding ([¹²⁵I]-[Sar¹,Ile⁸]Ang II) | Rat Adrenal Cortex | (6.0 ± 0.9) x 10⁻⁸ |

| Rat Liver | (1.3 ± 0.5) x 10⁻⁷ |

Data presented as mean ± SEM.

These results indicate that this compound has a comparable binding affinity for the AT1 receptor to losartan in rat tissues. Functional antagonism studies have suggested that this compound is approximately twice as potent as losartan in human arteries and three times more potent in rabbit aortic strips, although specific IC50 values from these functional assays are not available.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the AT1 receptor.

-

Methodology:

-

Tissue Preparation: Membranes were prepared from rat adrenal cortex and liver, tissues known to express high levels of AT1 receptors.

-

Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, a radiolabeled analog of angiotensin II with high affinity for the AT1 receptor, was used.

-

Incubation: Tissue membranes were incubated with the radioligand in the presence of increasing concentrations of this compound or losartan.

-

Separation: Bound and free radioligand were separated by filtration.

-

Quantification: The amount of bound radioactivity was measured using a gamma counter.

-

Data Analysis: The concentration of the competing ligand (this compound or losartan) that inhibits 50% of the specific binding of the radioligand (IC50) was calculated.

-

Functional Antagonism Assay

-

Objective: To assess the ability of this compound to inhibit the physiological response to angiotensin II.

-

Methodology:

-

Tissue Preparation: Arterial strips from humans and rabbits were isolated and mounted in organ baths containing a physiological salt solution.

-

Contraction Induction: Cumulative concentration-response curves to angiotensin II were generated to establish a baseline contractile response.

-

Antagonist Incubation: The arterial strips were then incubated with various concentrations of this compound or losartan for a defined period.

-

Repeat Contraction: The concentration-response to angiotensin II was repeated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the concentration-response curve in the presence of the antagonist was used to determine its potency.

-

The following diagram illustrates the general workflow for the in vitro functional antagonism experiment.

Conclusion

This compound is a potent and selective non-peptide AT1 receptor antagonist identified through preclinical research. The available in vitro data demonstrate its high affinity for the AT1 receptor and its ability to functionally antagonize the effects of angiotensin II. However, a comprehensive understanding of its discovery, synthesis, and the full scope of its preclinical and clinical development remains limited due to the lack of publicly available information. Further disclosure of data from the developing company would be necessary to fully evaluate the therapeutic potential and development history of this compound.

E4177 (Eritoran): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

E4177, more commonly known as Eritoran or E5564, is a synthetic molecule designed as a potent antagonist of Toll-like receptor 4 (TLR4).[1][2] Developed by Eisai Co., Ltd., it is a structural analog of lipid A, the endotoxic component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[2][3] Eritoran was investigated primarily for the treatment of severe sepsis due to its ability to competitively inhibit LPS binding to the MD-2/TLR4 complex, thereby modulating the innate immune response.[1][2] Although it ultimately did not meet its primary endpoint in a Phase III clinical trial for severe sepsis, its well-defined mechanism of action and extensive preclinical and clinical investigation make it a valuable tool for research into TLR4 signaling and inflammatory disease.[4] This guide provides a detailed overview of the chemical properties, structure, and biological activity of Eritoran.

Chemical Properties and Structure

Eritoran is a complex synthetic lipid. Its structure is designed to mimic the lipid A portion of LPS from the non-pathogenic bacterium Rhodobacter sphaeroides.[5]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4R,5S,6R)-4-Decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphoric acid | [3] |

| Synonyms | This compound, E5564, Eritoran | [3][6] |

| CAS Number | 185955-34-4 (acid form), 185954-98-7 (tetrasodium salt) | [3] |

| Molecular Formula | C₆₆H₁₂₆N₂O₁₉P₂ | [3] |

| Molar Mass | 1313.677 g/mol | [3] |

| Appearance | Not specified in provided results. | |

| Solubility | Not specified in provided results. | |

| Biological Half-Life | 50.4 to 62.7 hours | [2] |

Structural Elucidation

The definitive three-dimensional structure of Eritoran in complex with human TLR4 and MD-2 has been determined by X-ray crystallography. This has provided critical insights into its mechanism of antagonism.

The crystal structure reveals that Eritoran binds to a hydrophobic pocket within the MD-2 co-receptor, preventing the dimerization of the TLR4-MD-2 complex that is induced by agonist ligands like LPS.

| PDB ID | Description | Resolution (Å) |

| 2Z65 | Crystal structure of the human TLR4 TV3 hybrid-MD-2-Eritoran complex | 2.70 |

Experimental Protocols

Detailed, publicly available protocols for the synthesis, purification, and comprehensive analytical characterization of Eritoran are limited due to the proprietary nature of its development. However, based on its complex structure as a synthetic glycolipid, the following general methodologies would be employed.

Synthesis

The synthesis of Eritoran is a multi-step process involving the assembly of a disaccharide backbone, followed by the strategic introduction of fatty acid chains and phosphate groups. One publication notes that difficulties with the large-scale synthesis and purification of its predecessor, E5531, led to the development of Eritoran, suggesting a complex and optimized synthetic route.[5] While a specific, detailed protocol is not publicly available, it would involve advanced organic synthesis techniques, including:

-

Protecting group chemistry: To selectively modify different hydroxyl and amino groups on the sugar scaffolds.

-

Glycosylation reactions: To form the disaccharide core.

-

Acylation reactions: To attach the various fatty acid side chains.

-

Phosphorylation reactions: To introduce the phosphate groups.

-

Chromatographic purification: At each step to isolate and purify the intermediates.

Purification

Purification of the final Eritoran product would be critical to ensure high purity for research and clinical applications. A likely method would be:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method for measuring Eritoran levels in plasma has been described, utilizing a Luna phenyl-hexyl column.[] A similar approach with appropriate mobile phases would be used for preparative purification.

Analytical Characterization

A combination of spectroscopic techniques would be used to confirm the structure and purity of synthesized Eritoran.

-

¹H and ¹³C NMR: To confirm the overall structure, including the stereochemistry of the sugar rings and the position of the acyl and phosphate groups.

-

³¹P NMR: To characterize the phosphate moieties.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC): To assign all proton and carbon signals and confirm the connectivity of the molecule.

Detailed experimental parameters such as solvent, temperature, and instrument frequency for the specific analysis of Eritoran are not publicly available.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.

-

Tandem Mass Spectrometry (MS/MS): A validated liquid chromatography/mass spectrometry/mass spectrometry (LC/MS/MS) method with a measurable limit of 5 ng/mL has been used to quantify Eritoran in plasma.[] This technique would also be used to study the fragmentation pattern of the molecule to further confirm its structure. The mobile phase for this analysis consisted of 100% MeOH, 1% acetic acid, and 0.1% trifluoroacetic acid (TFA).[]

Mechanism of Action and Signaling Pathways

Eritoran functions as a direct antagonist of the TLR4 signaling pathway.

Molecular Interaction

Eritoran competitively inhibits the binding of LPS to the MD-2 co-receptor, which forms a complex with TLR4 on the surface of immune cells.[8] By occupying the hydrophobic pocket of MD-2, Eritoran prevents the LPS-induced conformational changes and dimerization of the TLR4-MD-2 complex that are necessary for downstream signal transduction.[8]

Signaling Pathway Inhibition

The binding of an agonist like LPS to the TLR4-MD-2 complex initiates a signaling cascade that leads to the activation of transcription factors, primarily NF-κB, and the subsequent production of pro-inflammatory cytokines. Eritoran blocks this cascade at its inception.

Caption: Eritoran's antagonistic action on the TLR4 signaling pathway.

Experimental Workflow for Assessing TLR4 Antagonism

A typical in vitro workflow to evaluate the TLR4 antagonistic activity of a compound like Eritoran would involve stimulating immune cells with LPS in the presence and absence of the compound and then measuring the downstream inflammatory response.

Caption: In vitro workflow for evaluating TLR4 antagonism.

Conclusion

Eritoran (this compound/E5564) is a well-characterized synthetic antagonist of TLR4. Its development, although not leading to a commercial drug for sepsis, has provided the scientific community with a valuable tool to probe the intricacies of the innate immune system and TLR4-mediated signaling pathways. The extensive data available on its chemical structure, physicochemical properties, and mechanism of action, as outlined in this guide, serve as a solid foundation for researchers in drug development and immunology. While detailed proprietary information on its synthesis remains undisclosed, the established analytical methods provide a clear path for its characterization. Further research utilizing Eritoran could lead to new insights into inflammatory diseases and the development of novel therapeutics.

References

- 1. medkoo.com [medkoo.com]

- 2. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Eritoran - Wikipedia [en.wikipedia.org]

- 4. eisai.com [eisai.com]

- 5. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. eritoran | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

E4177: A Comprehensive Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

E4177 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor. As a key regulator of the renin-angiotensin system (RAS), the AT1 receptor plays a crucial role in cardiovascular homeostasis, and its blockade has significant therapeutic implications for conditions such as hypertension. This document provides an in-depth technical overview of the biological activity of this compound, its molecular targets, and the downstream signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols for assessing its activity are provided.

Core Biological Activity and Primary Target

This compound exerts its biological effects primarily through competitive antagonism of the Angiotensin II Type 1 (AT1) receptor.[1][2][3][4] This high-affinity binding prevents angiotensin II (Ang II), the primary endogenous ligand, from activating the receptor and initiating its downstream signaling cascades. The result is a blockade of the physiological and pathophysiological effects mediated by Ang II through the AT1 receptor, including vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[1][2][5]

This compound demonstrates high specificity for the AT1 receptor subtype over the Angiotensin II Type 2 (AT2) receptor.[1][2][6] This selectivity is a critical feature, as the AT2 receptor is understood to mediate effects that often counterbalance those of the AT1 receptor, such as vasodilation and anti-proliferative actions.

Quantitative Data: In Vitro Potency and Activity

The potency of this compound has been quantified in various in vitro systems, primarily through radioligand binding assays and functional antagonism studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the AT1 receptor across different tissues and species.

| Assay Type | Tissue/Cell Type | Species | IC50 Value | Reference |

| Radioligand Binding | Adrenal Cortex | Rat | (5.2 +/- 1.0) x 10⁻⁸ M | [1][2] |

| Radioligand Binding | Liver | Rat | (1.2 +/- 0.3) x 10⁻⁷ M | [1][2] |

| Radioligand Binding | Adrenal Glomerulosa | Rat | 6.9 +/- 0.5 nM | [6] |

| Functional Antagonism | Human Arteries | Human | - (Twice as potent as Losartan) | [1][2] |

| Functional Antagonism | Rabbit Aortic Strips | Rabbit | - (Three times more potent as Losartan) | [1][2] |

| Blockade of Vasopressor Response | - | Dog | 2.6 ng/ml (unbound plasma concentration) | [7] |

| Blockade of Vasopressor Response | - | Monkey | 2.7 ng/ml (unbound plasma concentration) | [7] |

Signaling Pathways Modulated by this compound

By blocking the AT1 receptor, this compound inhibits multiple downstream signaling pathways that are crucial in cardiovascular regulation and pathology.

Canonical Gq/PLC/IP3/Ca²⁺ Pathway

The primary signaling mechanism of the AT1 receptor involves its coupling to the Gq/11 family of G-proteins. Activation of this pathway by Ang II leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to cellular responses such as smooth muscle contraction (vasoconstriction). This compound effectively blocks this entire pathway by preventing the initial receptor activation.

JAK/STAT Pathway

The AT1 receptor can also signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Ang II binding to the AT1 receptor can lead to the activation of Tyk2 and JAK2, which then phosphorylate STAT proteins.[8] These phosphorylated STATs translocate to the nucleus and regulate the transcription of genes involved in cellular growth, proliferation, and inflammation. This compound has been shown to suppress the Ang II-induced phosphorylation of Tyk2 and partially inhibit the phosphorylation of JAK2, thereby attenuating this signaling cascade.[8]

Other Potential Targets and Effects

-

Platelet-Derived Growth Factor (PDGF) Receptor: Studies have indicated that this compound can increase the expression of the PDGF receptor.[5] While the direct mechanistic link has not been fully elucidated, this suggests a potential cross-talk between the AT1 receptor and growth factor signaling pathways that could be modulated by this compound.

-

Specificity: this compound has been shown to be highly specific for the AT1 receptor, with no significant effects on responses to norepinephrine, serotonin, histamine, or KCl.[1][2] Additionally, it does not inhibit angiotensin-converting enzyme (ACE) activity.[1][2]

Experimental Protocols

AT1 Receptor Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the affinity of a compound for the AT1 receptor.

Objective: To determine the IC50 value of this compound for the AT1 receptor in rat adrenal cortex and liver membranes.

Materials:

-

Tissue: Rat adrenal cortex or liver

-

Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II

-

Non-specific binding control: Unlabeled Angiotensin II

-

Test compound: this compound

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.2% bovine serum albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

-

-

Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus with glass fiber filters, gamma counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in Assay Buffer and centrifuging again.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Add a constant concentration of ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II to all wells.

-

For non-specific binding wells, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Add the desired concentrations of this compound to the respective wells.

-

Add the membrane preparation to all wells to initiate the binding reaction.

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Functional Antagonism in Isolated Arterial Strips

This protocol outlines the methodology to assess the functional antagonistic effect of this compound on Ang II-induced vasoconstriction.

Objective: To characterize the antagonistic properties of this compound on Angiotensin II-induced contraction of human or rabbit arterial strips.

Materials:

-

Tissue: Human internal mammary artery or rabbit aorta.

-

Agonist: Angiotensin II

-

Antagonist: this compound

-

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Equipment: Organ bath system with force-displacement transducers, data acquisition system.

Procedure:

-

Tissue Preparation:

-

Dissect the artery and cut it into rings of 2-3 mm in width.

-

Suspend the arterial rings in organ baths containing PSS maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Connect the rings to force-displacement transducers to measure isometric tension.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 2 grams).

-

-

Experimental Protocol:

-

After equilibration, contract the tissues with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

-

Wash the tissues and allow them to return to baseline tension.

-

For control tissues, generate a cumulative concentration-response curve to Angiotensin II.

-

For experimental tissues, pre-incubate with a specific concentration of this compound for a defined period (e.g., 30-60 minutes).

-

In the continued presence of this compound, generate a cumulative concentration-response curve to Angiotensin II.

-

Repeat this process with different concentrations of this compound.

-

-

Data Analysis:

-

Plot the contractile response (as a percentage of the maximum KCl-induced contraction) against the logarithm of the Angiotensin II concentration.

-

Compare the concentration-response curves in the absence and presence of this compound to determine the nature of the antagonism (e.g., competitive or non-competitive) and to calculate potency parameters such as the pA₂ value.

-

Conclusion

This compound is a well-characterized, potent, and selective AT1 receptor antagonist. Its mechanism of action involves the competitive blockade of Angiotensin II binding, leading to the inhibition of key signaling pathways such as the Gq/PLC/Ca²⁺ and JAK/STAT pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of cardiovascular drug discovery and development. Further investigation into the effects of this compound on PDGF receptor expression may reveal additional therapeutic benefits and mechanisms of action.

References

- 1. JAK-STAT and the renin-angiotensin system: The role of the JAK-STAT pathway in blood pressure and intrarenal renin-angiotensin system regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vasoconstrictor antagonism improves functional and structural vascular alterations and liver damage in rats with early NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional antagonism of different angiotensin II type I receptor blockers in human arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MALDI-TOF/MS-based label-free binding assay for angiotensin II type 1 receptor: application for novel angiotensin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct stimulation of Jak/STAT pathway by the angiotensin II AT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

E4177: A Potent and Selective AT1 Receptor Antagonist for Hypertension Research

An In-Depth Technical Guide

This whitepaper provides a detailed review of the available preclinical research on E4177, a non-peptide angiotensin II receptor antagonist. The content herein is targeted towards researchers, scientists, and drug development professionals in the field of cardiovascular disease, with a specific focus on hypertension. This guide synthesizes the pharmacological profile of this compound, its mechanism of action, and the experimental methodologies used in its initial characterization.

Introduction to this compound

This compound, chemically known as 3-[(2'-carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine, is an angiotensin II type 1 (AT1) receptor antagonist.[1] It has been investigated for its potential therapeutic application in cardiovascular diseases, particularly hypertension.[1][2] The primary mechanism of action for this compound is the competitive antagonism of the AT1 receptor, which blocks the physiological effects of angiotensin II, a key peptide hormone in the regulation of blood pressure.

Mechanism of Action

This compound functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to the AT1 receptor, leading to a cascade of intracellular events that result in vasoconstriction, aldosterone release, and sodium retention, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively blocks these downstream effects, leading to vasodilation and a reduction in blood pressure.[1]

Notably, this compound demonstrates high specificity for the AT1 receptor, with little to no effect on the AT2 receptor subtype.[1] Furthermore, it does not inhibit the angiotensin-converting enzyme (ACE), the enzyme responsible for the conversion of angiotensin I to angiotensin II.[1] This selectivity is a key characteristic of the angiotensin receptor blocker (ARB) class of drugs, to which this compound belongs.

Mechanism of Action of this compound

Quantitative Data Summary

The in vitro potency of this compound has been quantified through competitive binding assays and functional antagonism studies. The following tables summarize the key quantitative data from these experiments, comparing the efficacy of this compound with losartan, another well-characterized AT1 receptor antagonist.

Table 1: Competitive Inhibition of 125I-[Sar1,Ile8]Ang II Binding

| Tissue (Species) | This compound IC50 (M) | Losartan IC50 (M) |

| Adrenal Cortex (Rat) | (5.2 +/- 1.0) x 10-8 | (6.0 +/- 0.9) x 10-8 |

| Liver (Rat) | (1.2 +/- 0.3) x 10-7 | (1.3 +/- 0.5) x 10-7 |

| Data from in vitro autoradiography studies.[1] |

Table 2: Functional Antagonism of Angiotensin II-Induced Contraction

| Arterial Strip | Potency Ratio (this compound vs. Losartan) |

| Human Arteries | 2x more potent |

| Rabbit Aortic Strips | 3x more potent |

| Data from isolated vessel contraction experiments.[1] |

Experimental Protocols

The initial characterization of this compound involved several key in vitro experiments to determine its pharmacological profile. The methodologies for these experiments are detailed below.

In Vitro Autoradiography

-

Objective: To determine the binding affinity and selectivity of this compound for angiotensin II receptors in different tissues.

-

Tissues: Rat adrenal cortex and liver (rich in AT1 receptors) and rat adrenal medulla (predominantly AT2 receptors).

-

Radioligand: 125I-[Sar1,Ile8]Ang II, a radiolabeled angiotensin II analog.

-

Procedure:

-

Tissue sections were prepared and incubated with the radioligand in the presence of varying concentrations of this compound or losartan.

-

Non-specific binding was determined in the presence of a high concentration of unlabeled angiotensin II.

-

After incubation, the sections were washed, dried, and apposed to film for autoradiography.

-

The density of the resulting autoradiograms was quantified to determine the inhibition of radioligand binding by the competing compounds.

-

IC50 values were calculated from the concentration-response curves.

-

Functional Antagonism in Isolated Vessels

-

Objective: To assess the functional antagonist activity of this compound on angiotensin II-induced vascular contraction.

-

Tissues: Human and rabbit arterial strips.

-

Procedure:

-

Arterial strips were mounted in organ baths containing a physiological salt solution and connected to force transducers to measure isometric tension.

-

Cumulative concentration-response curves to angiotensin II were generated in the absence and presence of fixed concentrations of this compound or losartan.

-

The antagonistic potency was determined by the rightward shift of the angiotensin II concentration-response curve.

-

To assess specificity, the effect of this compound on contractions induced by other vasoconstrictors (norepinephrine, serotonin, histamine, or KCl) was also evaluated.

-

Angiotensin-Converting Enzyme (ACE) Activity Assay

-

Objective: To determine if this compound has any inhibitory effect on ACE activity.

-

Procedure:

-

A standard ACE activity assay was performed.

-

This compound (at a concentration of 10-5 M) was added to the reaction mixture.

-

The enzyme activity was measured and compared to a control without this compound.

-

Experimental Workflows for this compound Characterization

Conclusion

The available preclinical data indicate that this compound is a potent and selective AT1 receptor antagonist.[1] Its in vitro profile suggests that it is at least as potent, if not more so, than losartan in blocking the effects of angiotensin II.[1] The high specificity for the AT1 receptor and lack of effect on ACE activity are desirable characteristics for an antihypertensive agent of this class.[1]

It is important to note that the publicly available research on this compound is limited. Further studies, including in vivo animal models of hypertension and human clinical trials, would be necessary to fully elucidate its therapeutic potential and safety profile for the treatment of hypertension. Nevertheless, the initial pharmacological characterization of this compound provides a strong foundation for its consideration in future hypertension research and drug development programs.

References

Methodological & Application

Application Notes and Protocols for E4177 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

E4177 is a potent and selective non-peptide antagonist of the Angiotensin II Type 1 (AT1) receptor.[1][2] As an AT1 receptor blocker, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it a valuable tool for cardiovascular research. In vitro studies have demonstrated that this compound has a slightly higher potency than Losartan, a well-established AT1 receptor antagonist.[1][2] These application notes provide a comprehensive guide for the in vivo use of this compound in rodent models, with dosage recommendations extrapolated from studies on analogous AT1 receptor antagonists due to the limited availability of public data on this compound.

Data Presentation

Table 1: In Vivo Dosage of this compound and Analogous AT1 Receptor Antagonists in Rodent Models

| Compound | Animal Model | Dose Range | Route of Administration | Application | Reference |

| This compound | Rat | 1 mg/kg | Intravenous | Autoradiography | [1] |

| Losartan | Rat (Spontaneously Hypertensive) | 10 mg/kg/day | Drinking Water | Cardiac Hypertrophy | [3][4] |

| Losartan | Rat (Spontaneously Hypertensive) | 30 mg/kg/day | Drinking Water | Hypertension | [5] |

| Losartan | Rat (Normal) | 10 mg/kg/day | Voluntary Ingestion | Bioavailability | [6] |

| Valsartan | Mouse (Myocardial Infarction) | 2, 6, 12, 20, 40, 60 mg/kg/day | Oral Gavage | Cardioprotection | [7] |

| Valsartan | Mouse (Obesity-related Heart Disease) | 50 mg/kg/day | Drinking Water | Diastolic Dysfunction | [8] |

| Telmisartan | Rat (Normotensive) | 30 mg/kg | Oral | Blood Pressure Regulation | [9] |

| Telmisartan | Rat (Chronic Inflammation) | 0.1 - 3 mg/kg | Not Specified | Anti-inflammatory | [10] |

| TCV-116 | Rat | 3 mg/kg/day | Not Specified | Cardiac Remodeling | [11] |

| L-158809 | Rat (Heart Failure) | 1.5 mg/kg/day | Not Specified | Cardioprotection | [12] |

Experimental Protocols

Protocol 1: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is based on studies conducted with Losartan and can be adapted for this compound.[3][5]

1. Animal Model:

-

Male Spontaneously Hypertensive Rats (SHR), 16 months old.[3]

2. Acclimatization:

-

House the animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) for at least one week before the experiment.

-

Provide standard chow and water ad libitum.

3. Drug Preparation and Administration:

-

Based on the higher potency of this compound compared to Losartan, a starting dose of 5-10 mg/kg/day is recommended.

-

Dissolve this compound in tap water.

-

Measure water consumption for each animal twice a week and adjust the drug concentration to maintain the desired daily dosage.[3]

-

The treatment duration is typically 8 weeks.[3]

4. Blood Pressure Measurement:

-

Measure systolic blood pressure at the end of the treatment period using a tail-cuff system.[3]

5. Tissue Collection and Analysis:

-

At the end of the study, euthanize the animals.

-

Excise the heart, weigh it, and calculate the heart weight to body weight (HW/BW) ratio to assess cardiac hypertrophy.[3]

Protocol 2: Cardioprotective Effects in a Mouse Model of Myocardial Infarction (MI)

This protocol is adapted from studies using Valsartan.[7]

1. Animal Model:

-

Male C57BL/6J mice, 10 weeks old.

2. Myocardial Infarction Induction:

-

Anesthetize mice with 2.0% isoflurane.

-

Induce MI by permanent ligation of the left anterior descending coronary artery.[7]

-

Confirm successful occlusion by observing ischemic changes on an electrocardiogram and color changes in the cardiac ischemic area.[7]

3. Drug Preparation and Administration:

-

A dose-ranging study is recommended for this compound, starting from a lower dose (e.g., 10 mg/kg/day) and escalating.

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Administer the drug daily via oral gavage for the specified treatment period (e.g., 4 weeks).

4. Echocardiography:

-

Perform echocardiography at baseline and at the end of the study to assess cardiac function, including left ventricular ejection fraction (LVEF) and fractional shortening (%FS).

5. Histological Analysis:

-

After euthanasia, perfuse the hearts with saline and fix in 10% formalin.

-

Embed the hearts in paraffin and section for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess infarct size and fibrosis.

Mandatory Visualization

Caption: Signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Caption: General experimental workflow for an in vivo rodent study with this compound.

Caption: Logical relationship between this compound administration and its biological effects.

References

- 1. Localization of a novel non-peptide angiotensin II type 1 receptor antagonist, this compound, in rat adrenal glomerulosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro pharmacology of a novel non-peptide angiotensin II-receptor antagonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Brief losartan treatment in young spontaneously hypertensive rats abates long-term blood pressure elevation by effects on renal vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cardioprotective Effects of LCZ696 (Sacubitril/Valsartan) After Experimental Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Effects of Sacubitril/Valsartan on Diastolic Function in Mice With Obesity-Related Metabolic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. ahajournals.org [ahajournals.org]

- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

E4177: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

E4177 is a potent and selective antagonist of the Angiotensin II Type 1 Receptor (AT1R), a key component of the renin-angiotensin system (RAS). The RAS plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of this system is implicated in a variety of cardiovascular diseases, including hypertension, heart failure, and diabetic nephropathy. As an AT1R antagonist, this compound offers a valuable tool for investigating the physiological and pathological roles of the AT1R signaling pathway and for the preclinical evaluation of novel therapeutic strategies targeting the RAS.

This document provides detailed application notes and protocols for the use of this compound in experimental settings, including information on its solubility, preparation for in vitro and in vivo studies, and its mechanism of action.

Mechanism of Action: AT1R Signaling Pathway

This compound exerts its effects by selectively blocking the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, angiotensin II, to AT1R typically initiates a signaling cascade that leads to various cellular responses. This compound competitively inhibits this binding, thereby attenuating the downstream effects.